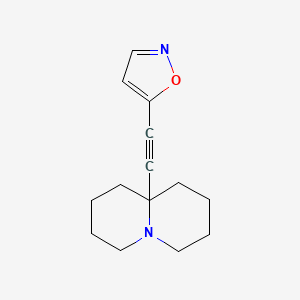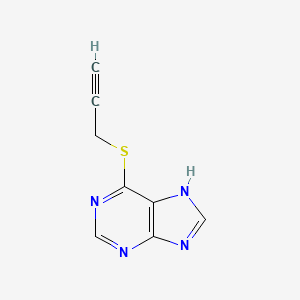
1H-Purine, 6-(2-propynylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Purine, 6-(2-propynylthio)- is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a propynylthio group at the 6-position of the purine ring. Purine derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Purine, 6-(2-propynylthio)- can be synthesized through the reaction of purinethiones with propynylthio derivatives. The synthesis involves the conversion of purinethiones into propynylthio derivatives, which are then further transformed via a Mannich reaction with paraformaldehyde and secondary amines such as pyrrolidine, piperidine, morpholine, and diethylamine in dry dioxane .
Industrial Production Methods: While specific industrial production methods for 1H-Purine, 6-(2-propynylthio)- are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process typically requires careful control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Purine, 6-(2-propynylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the propynylthio group to other functional groups.
Substitution: The propynylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted purine derivatives .
Aplicaciones Científicas De Investigación
1H-Purine, 6-(2-propynylthio)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Due to its biological activities, 1H-Purine, 6-(2-propynylthio)- is being investigated for potential therapeutic applications, particularly in cancer treatment.
Mecanismo De Acción
The mechanism of action of 1H-Purine, 6-(2-propynylthio)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it can inhibit protein kinases and other enzymes critical for cancer cell growth, leading to cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
6-Mercaptopurine: A thiopurine derivative used as an anticancer and immunosuppressive drug.
6-Thioguanine: Another thiopurine derivative with similar applications.
Azathioprine: A prodrug that is converted into 6-mercaptopurine in the body.
Uniqueness: 1H-Purine, 6-(2-propynylthio)- is unique due to the presence of the propynylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications .
Propiedades
Número CAS |
79515-86-9 |
|---|---|
Fórmula molecular |
C8H6N4S |
Peso molecular |
190.23 g/mol |
Nombre IUPAC |
6-prop-2-ynylsulfanyl-7H-purine |
InChI |
InChI=1S/C8H6N4S/c1-2-3-13-8-6-7(10-4-9-6)11-5-12-8/h1,4-5H,3H2,(H,9,10,11,12) |
Clave InChI |
XUTFGQCVGBZCJL-UHFFFAOYSA-N |
SMILES canónico |
C#CCSC1=NC=NC2=C1NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


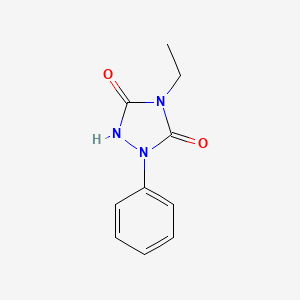
![(3S)-N-cyclobutyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B15212464.png)
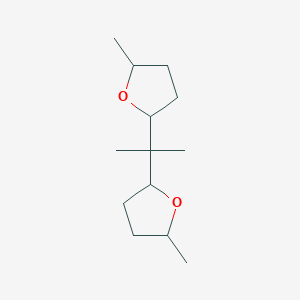
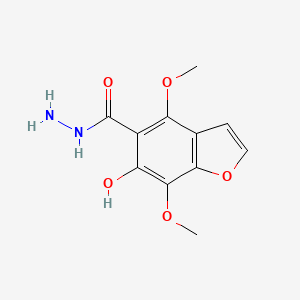
![2-Benzyl-5-methylindolo[1,2-b][2,7]naphthyridin-12(2H)-one](/img/structure/B15212482.png)
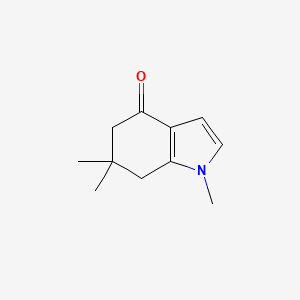
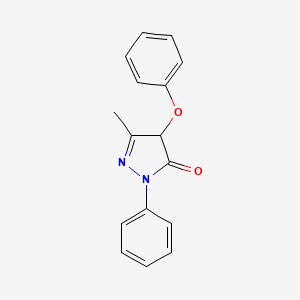
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thiazolyl)-](/img/structure/B15212511.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(6-hydroxyhexylamino)pyrimidin-2-one](/img/structure/B15212515.png)
![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] Acetate](/img/structure/B15212520.png)

![3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B15212524.png)
